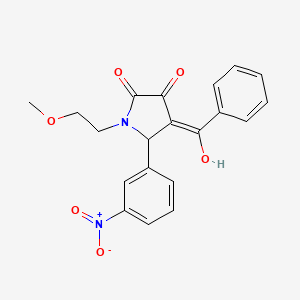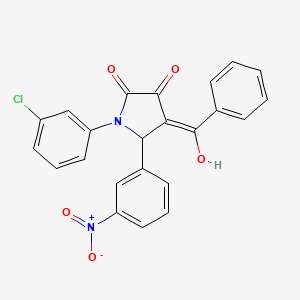![molecular formula C21H17FN2O3S B3904816 N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B3904816.png)
N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide
Descripción general
Descripción
N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide, commonly known as Fasudil, is a chemical compound that belongs to the class of Rho-kinase inhibitors. It was first synthesized in 1988 by researchers at the Japanese pharmaceutical company, Asahi Kasei Pharma. Fasudil has been found to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience, cardiovascular medicine, and cancer research.
Aplicaciones Científicas De Investigación
Fasudil has been found to have a wide range of potential applications in scientific research. In the field of neuroscience, Fasudil has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Fasudil has also been found to have potential applications in the treatment of stroke, as it can improve blood flow to the brain and reduce neuronal damage.
In the field of cardiovascular medicine, Fasudil has been found to have vasodilatory effects and can improve blood flow to the heart. Fasudil has also been shown to have potential applications in the treatment of pulmonary hypertension and heart failure.
In cancer research, Fasudil has been found to have potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Fasudil can inhibit cancer cell growth and induce cancer cell death.
Mecanismo De Acción
The mechanism of action of Fasudil involves the inhibition of Rho-kinase, an enzyme that plays a key role in various cellular processes, including smooth muscle contraction, cell migration, and cell proliferation. By inhibiting Rho-kinase, Fasudil can reduce smooth muscle contraction, improve blood flow, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Fasudil has been found to have a number of biochemical and physiological effects. In animal models, Fasudil can improve cognitive function, reduce neuronal damage, improve blood flow to the brain and heart, and inhibit cancer cell growth. Fasudil has also been found to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of Fasudil is its wide range of potential applications in scientific research. Fasudil has been found to have neuroprotective effects, cardiovascular effects, and anticancer effects, making it a versatile tool for researchers. However, there are also some limitations to the use of Fasudil in lab experiments. For example, Fasudil can have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the optimal dosage and administration of Fasudil can vary depending on the specific experimental conditions.
Direcciones Futuras
There are a number of future directions for the use of Fasudil in scientific research. One potential direction is the development of Fasudil-based therapies for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another potential direction is the exploration of the molecular mechanisms underlying the effects of Fasudil, which could lead to the development of more specific and effective Rho-kinase inhibitors. Finally, the use of Fasudil in combination with other drugs or therapies could enhance its efficacy and broaden its potential applications.
Propiedades
IUPAC Name |
N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-17-12-10-16(11-13-17)21(25)14-15-23-19-8-4-5-9-20(19)24-28(26,27)18-6-2-1-3-7-18/h1-15,23-24H/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBDLOIBJXZJJ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N/C=C\C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904747.png)

![4-{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}morpholine](/img/structure/B3904759.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904771.png)



amino]methyl}-4-methylphenol](/img/structure/B3904785.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904793.png)
![N-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3904796.png)
![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904831.png)